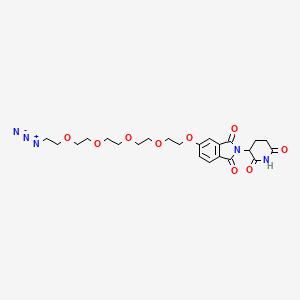

Thalidomide-5'-O-PEG4-C2-azide

Description

Overview of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues in Chemical Biology

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. technologynetworks.com One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. technologynetworks.com This induced proximity facilitates the ubiquitination and subsequent degradation of the POI. technologynetworks.com The concept of PROTACs has been extensively researched and has led to the development of numerous molecules, with over 15 currently in clinical trials. technologynetworks.com

Molecular glues, in contrast, are smaller, monovalent molecules that induce a protein-protein interaction between an E3 ligase and a POI. technologynetworks.comyoutube.com This interaction leads to the degradation of the target protein. technologynetworks.com Due to their smaller size, molecular glues often exhibit more favorable drug-like properties. technologynetworks.comnih.gov A classic example of a molecular glue is thalidomide (B1683933), which induces the degradation of specific proteins by altering the substrate specificity of the E3 ligase Cereblon (CRBN). technologynetworks.comyoutube.com

| Feature | Proteolysis-Targeting Chimeras (PROTACs) | Molecular Glues |

| Structure | Heterobifunctional (two ligands and a linker) technologynetworks.com | Monovalent (single small molecule) youtube.com |

| Mechanism | Induces proximity between POI and E3 ligase technologynetworks.com | Induces or stabilizes interaction between POI and E3 ligase technologynetworks.comyoutube.com |

| Size | Larger molecular weight | Smaller molecular weight technologynetworks.comnih.gov |

| Discovery | Often requires rational design acs.org | Often discovered serendipitously acs.org |

| Examples | ARV-110 nih.gov | Thalidomide, Lenalidomide (B1683929) technologynetworks.comnih.gov |

The Evolving Role of E3 Ubiquitin Ligases as Therapeutic Targets and Research Tools

E3 ubiquitin ligases are crucial enzymes that play a central role in protein homeostasis by specifically recognizing and binding to substrate proteins, marking them for degradation. nih.gov With over 600 identified in humans, these enzymes are involved in a multitude of cellular processes, including cell cycle regulation, DNA repair, and signal transduction. nih.govludwigcancerresearch.org The dysregulation of E3 ligases is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. nih.gov

The ability to modulate the activity of E3 ligases offers a powerful tool for therapeutic intervention. By targeting specific E3 ligases, it is possible to control the levels of oncoproteins and tumor suppressors, thereby inducing apoptosis and disrupting the cell cycle in cancer cells. nih.gov This approach provides a pathway for developing precision medicines tailored to specific cancer types. nih.gov Furthermore, the development of novel research tools to identify the substrates of E3 ligases is expanding our understanding of their biological functions and their roles in disease. ludwigcancerresearch.org

Historical Context of Thalidomide Derivatives in Modulating E3 Ligase Activity and its Research Implications

Thalidomide was first introduced in the 1950s as a sedative but was withdrawn from the market due to its severe teratogenic effects. nih.govbohrium.com Years later, it was discovered to have anti-inflammatory and anti-angiogenic properties, leading to its repurposing for the treatment of multiple myeloma. wikipedia.orgencyclopedia.pub This revival spurred the development of more potent and less toxic analogs, known as immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide (B1683931). nih.govnih.gov

A significant breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the primary target of thalidomide. nih.govnih.govresearchgate.net It was revealed that thalidomide and its derivatives bind to CRBN, a component of the CRL4 E3 ubiquitin ligase complex, and modulate its substrate specificity. nih.govnih.govnih.gov This binding event induces the degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells. nih.govrug.nlresearchgate.net

This discovery elucidated the mechanism of action of thalidomide and its analogs and established a new paradigm in drug development: the targeted degradation of disease-causing proteins by modulating E3 ligase activity. rug.nl The understanding that small molecules could "glue" proteins to E3 ligases for degradation has had profound research implications, paving the way for the development of PROTACs and other targeted protein degradation strategies. nih.govresearchgate.net

| Compound | Year of Note | Key Discovery/Application |

| Thalidomide | 1950s/1960s | Initially a sedative, later found to be teratogenic. nih.govbohrium.com |

| 1990s | Repurposed for multiple myeloma due to anti-angiogenic properties. wikipedia.orgencyclopedia.pub | |

| 2010 | Cereblon (CRBN) identified as its primary target. nih.govnih.govresearchgate.net | |

| Lenalidomide | Developed later | A more potent thalidomide analog with improved safety. nih.govnih.gov |

| Pomalidomide | Developed later | Another potent thalidomide analog. nih.govnih.gov |

Rationale for Developing Functionalized Thalidomide Derivatives, such as Thalidomide-5'-O-PEG4-C2-azide, as Modular Components for Targeted Protein Degradation Studies

The discovery of thalidomide's mechanism of action has fueled the development of functionalized derivatives to serve as modular building blocks for creating novel protein degraders. The core structure of thalidomide that binds to CRBN can be chemically modified with linkers and other functional groups to create versatile chemical probes.

This compound is a prime example of such a functionalized derivative. It incorporates the thalidomide-based CRBN ligand, a polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group. broadpharm.comtenovapharma.com This modular design offers several advantages for research and development in targeted protein degradation:

CRBN Recruitment: The thalidomide moiety serves as a reliable "warhead" to engage the CRBN E3 ligase. broadpharm.com

Linker Flexibility: The PEG linker provides spatial separation between the CRBN ligand and the yet-to-be-attached ligand for the target protein, a critical factor for the successful formation of the ternary complex (E3 ligase-degrader-target protein).

Versatile Conjugation: The azide group enables straightforward and efficient conjugation to a wide variety of molecules containing an alkyne group through "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). medchemexpress.com This allows for the rapid synthesis of a library of PROTACs targeting different proteins of interest. nih.gov

By providing a pre-functionalized, CRBN-recruiting module, compounds like this compound significantly streamline the process of developing new PROTACs, accelerating the exploration of new therapeutic targets and the optimization of degrader molecules.

Properties

Molecular Formula |

C23H29N5O9 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C23H29N5O9/c24-27-25-5-6-33-7-8-34-9-10-35-11-12-36-13-14-37-16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)26-21(19)30/h1-2,15,19H,3-14H2,(H,26,29,30) |

InChI Key |

YFXZVYQJHQJALG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Molecular Interactions and Mechanism of Action of Thalidomide 5 O Peg4 C2 Azide at the E3 Ligase Interface

Cereblon (CRBN) as the Primary E3 Ubiquitin Ligase Target for Thalidomide (B1683933) Derivatives

Cereblon (CRBN) has been identified as the primary direct intracellular target of thalidomide and its derivatives, including the thalidomide component of Thalidomide-5'-O-PEG4-C2-azide. CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN). This complex plays a crucial role in the cell's protein degradation machinery by marking substrate proteins with ubiquitin for subsequent destruction by the proteasome. The binding of thalidomide derivatives to CRBN modulates the substrate specificity of the CRL4^CRBN complex, a foundational process for its therapeutic and research applications.

Structural Biology of Thalidomide-CRBN Binding Dynamics

The interaction between the thalidomide moiety and CRBN is a highly specific and structurally defined event. This binding is crucial for the subsequent recruitment of neosubstrates and is influenced by the stereochemistry of the thalidomide molecule.

The glutarimide (B196013) ring of the thalidomide molecule is essential for its binding to CRBN. It fits snugly into a specific pocket on the surface of CRBN, often referred to as the tri-tryptophan pocket or thalidomide-binding domain. This pocket is formed by three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN). The glutarimide moiety is stabilized within this pocket through a series of hydrogen bonds and hydrophobic interactions. Specifically, the carbonyl groups of the glutarimide ring form hydrogen bonds with the side chains of the tryptophan residues, while the ring itself engages in π-π stacking interactions with the aromatic indole (B1671886) rings of the tryptophans. This precise fit is a critical determinant of the high-affinity binding between thalidomide derivatives and CRBN.

Thalidomide exists as two enantiomers, (S)-thalidomide and (R)-thalidomide, due to a chiral center in its glutarimide ring. These stereoisomers exhibit different binding affinities for CRBN and, consequently, different biological activities. The (S)-enantiomer generally displays a higher affinity for CRBN compared to the (R)-enantiomer. This difference in binding affinity translates to a more potent induction of neosubstrate degradation by the (S)-form. The differential binding is attributed to the specific orientation of the glutarimide ring within the tri-tryptophan pocket, which affects the stability of the interaction and the subsequent conformation of the CRBN surface available for neosubstrate recruitment.

Mechanisms of Ternary Complex Formation: CRBN-Thalidomide Ligand-Neosubstrate Interactions

The binding of the thalidomide moiety of a molecule like this compound to CRBN induces the formation of a ternary complex, which also includes a "neosubstrate" protein. This neosubstrate is a protein that would not normally be recognized by the CRL4^CRBN ligase complex. The thalidomide derivative acts as a "molecular glue," creating a new binding interface between CRBN and the neosubstrate. The phthalimide (B116566) portion of the thalidomide molecule and the linker component of the PROTAC can influence which neosubstrates are recruited. The stability of this ternary complex is a key determinant of the efficiency of the subsequent ubiquitination and degradation of the target protein.

Ligand-Induced Neosubstrate Recognition and Subsequent Recruitment by the CRL4^CRBN E3 Ubiquitin Ligase Complex

The binding of the thalidomide derivative to CRBN allosterically modifies the surface of the protein, creating a novel binding site for neosubstrates. This ligand-induced recognition is highly specific; different thalidomide derivatives can induce the recruitment of different sets of neosubstrates. Once the neosubstrate is recruited to the CRL4^CRBN complex through its interaction with the thalidomide-bound CRBN, it is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the neosubstrate. The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, completing the process of targeted protein degradation.

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Thalidomide | C13H10N2O4 | 258.23 | CRBN Ligand |

| (S)-thalidomide | C13H10N2O4 | 258.23 | Enantiomer of Thalidomide |

| (R)-thalidomide | C13H10N2O4 | 258.23 | Enantiomer of Thalidomide |

| This compound | C23H30N6O8 | 534.53 | PROTAC Building Block |

| Ubiquitin | (C4H8N2O3)n | ~8.5 kDa | Protein Degradation Tag |

Interactive Data Table: Key Research Findings on Thalidomide-CRBN Interactions

| Finding | Key Proteins Involved | Significance |

| Identification of CRBN as the direct target of thalidomide. | Thalidomide, CRBN | Uncovered the fundamental mechanism of thalidomide's action. |

| Elucidation of the tri-tryptophan pocket as the thalidomide binding site. | CRBN | Provided a structural basis for designing new CRBN-binding molecules. |

| Differential binding of thalidomide stereoisomers to CRBN. | (S)-thalidomide, (R)-thalidomide, CRBN | Explained the stereospecific effects of thalidomide. |

| Formation of a ternary complex between CRBN, thalidomide, and a neosubstrate. | CRBN, Thalidomide, Neosubstrate (e.g., IKZF1/3) | Demonstrated the "molecular glue" mechanism of action. |

| Recruitment of neosubstrates to the CRL4^CRBN complex for degradation. | CRL4^CRBN, Thalidomide, Neosubstrate | Outlined the pathway for targeted protein degradation. |

Target Protein Degradation Modulated by Thalidomide 5 O Peg4 C2 Azide Conjugates in Preclinical Research

Comprehensive Neosubstrate Identification and Specificity Profiling Induced by Thalidomide-Based Degraders

The binding of thalidomide (B1683933) and its analogs to the CRBN-DDB1-CUL4A-ROC1 E3 ubiquitin ligase complex alters its substrate specificity, leading to the recruitment and degradation of so-called "neosubstrates." nih.gov The chemical structure of the thalidomide derivative plays a crucial role in determining the profile of these neosubstrates. jst.go.jp

A significant breakthrough in understanding the mechanism of thalidomide and its more potent immunomodulatory analogs, lenalidomide (B1683929) and pomalidomide (B1683931), was the discovery that they induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govjst.go.jprsc.orgresearchgate.netbroadinstitute.org This degradation is a direct consequence of the drug-mediated interaction between CRBN and these transcription factors, leading to their ubiquitination and subsequent destruction by the proteasome. researchgate.netbroadinstitute.orgnih.gov

The degradation of IKZF1 and IKZF3 is central to the anti-myeloma activity of these compounds. nih.govrsc.org Preclinical studies have demonstrated that treatment with lenalidomide or pomalidomide results in a rapid decrease in the protein levels of IKZF1 and IKZF3 in multiple myeloma cells, without affecting their mRNA levels, confirming a post-transcriptional mechanism of action. researchgate.net The interaction is highly specific, as other Ikaros family members are not targeted. nih.gov The structural basis for this specificity lies in key amino acid residues within the zinc finger domains of IKZF1 and IKZF3 that are recognized by the drug-bound CRBN. rsc.org

More recently, the translation termination factor G1 to S phase transition 1 (GSPT1) has been identified as a key neosubstrate of certain thalidomide-based degraders. nih.govresearchgate.netnih.govnih.gov The degradation of GSPT1 has shown potent cytotoxic effects in various cancer cell lines, particularly in acute myeloid leukemia (AML). researchgate.netnih.gov

The ability to degrade GSPT1 is highly dependent on the specific chemical structure of the thalidomide analog. For instance, the compound CC-885, which features an extended urea (B33335) moiety, is a potent GSPT1 degrader, whereas lenalidomide and pomalidomide are not. nih.gov This highlights the potential for rational design of selective degraders. By modifying the thalidomide scaffold, it is possible to create molecules that preferentially degrade GSPT1 over other neosubstrates like IKZF1, or vice versa. rsc.org This selectivity is critical for developing therapeutics with desired efficacy and minimized off-target effects.

Beyond IKZF1, IKZF3, and GSPT1, research has uncovered a growing list of other proteins that can be targeted for degradation by thalidomide-based compounds. These include, but are not limited to, casein kinase 1α (CK1α), which is selectively degraded by lenalidomide, and SALL4, a transcription factor implicated in thalidomide's teratogenic effects. jst.go.jprsc.org The promyelocytic leukemia zinc finger (PLZF) protein has also been identified as a neosubstrate, with its degradation linked to developmental defects. nih.govembopress.org

The discovery of these additional neosubstrates underscores the pleiotropic effects of thalidomide and its derivatives. nih.gov It also presents opportunities for developing novel degraders targeting proteins previously considered "undruggable." The specificity of a given thalidomide conjugate for this diverse range of potential neosubstrates is a key area of ongoing preclinical investigation.

Elucidation of Ubiquitination Pathway Intermediates and Proteasomal Degradation Kinetics in Cellular Models

The degradation of neosubstrates by thalidomide-based conjugates follows the canonical ubiquitin-proteasome pathway. nih.govnih.gov Upon formation of the ternary complex between CRBN, the degrader molecule, and the neosubstrate, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. embopress.org This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome. nih.gov

Inhibition of the proteasome with agents like MG132 has been shown to block the degradation of neosubstrates, confirming the involvement of this machinery. embopress.org Similarly, inhibiting the NEDD8-activating enzyme with MLN4924, which is required for the activity of cullin-RING ligases, also prevents neosubstrate degradation. embopress.orgnih.gov

The kinetics of degradation can vary significantly between different neosubstrates and different thalidomide conjugates. For example, some neosubstrates may be degraded within hours of treatment, while others may show a more delayed response. embopress.orgnih.gov These kinetic profiles are influenced by factors such as the binding affinities of the degrader for CRBN and the neosubstrate, and the efficiency of the subsequent ubiquitination and proteasomal processing steps.

Comparative Analysis of Degradation Profiles across Different Thalidomide-Derived Conjugates

The degradation profile of a thalidomide-derived conjugate is a composite of the specific neosubstrates it targets and the efficiency with which it induces their degradation. Even subtle changes in the chemical structure of the thalidomide moiety or the linker used in a PROTAC can dramatically alter this profile. researchgate.net

For example, lenalidomide and pomalidomide, while structurally similar to thalidomide, exhibit enhanced degradation of IKZF1 and IKZF3. rsc.org As mentioned previously, CC-885 degrades GSPT1, a target not affected by lenalidomide or pomalidomide. nih.gov These differences in degradation profiles are thought to underlie the distinct clinical activities and side-effect profiles of these drugs.

Rational Design and Optimization of Thalidomide Based Degraders for Enhanced Efficacy and Selectivity

Impact of Linker Length and Chemical Composition on Ternary Complex Formation and Degradation Efficiency

The linker connecting the CRBN ligand to the target protein-binding ligand is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which ultimately dictates the efficiency of protein degradation. axispharm.comnih.gov The length, rigidity, and chemical composition of the linker are all crucial parameters that must be optimized for each specific target. axispharm.comnih.gov

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Modulating Solubility, Permeability, and PROTAC Activity

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. biochempeg.comarxiv.org

Flexibility and Ternary Complex Formation: The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the productive formation of the ternary complex. nih.gov However, excessive flexibility can also lead to non-productive binding modes. biochempeg.com

Linker Length and Degradation Efficiency: The length of the PEG linker is a critical determinant of PROTAC activity. arxiv.orgjenkemusa.com An optimal linker length is required to correctly position the target protein and the E3 ligase for efficient ubiquitination. nih.govsigmaaldrich.com Linkers that are too short may cause steric clashes, while those that are too long might decrease the stability of the ternary complex. arxiv.orgbiochempeg.com Studies have shown that for certain targets, a specific number of PEG units leads to maximal degradation, highlighting the need for empirical optimization. nih.govsigmaaldrich.com For instance, research on estrogen receptor (ER)-α targeting PROTACs revealed that a 16-atom chain length was optimal for efficacy. sigmaaldrich.com

| Feature of PEG Linker | Impact on PROTAC Properties |

| Hydrophilicity | Increases aqueous solubility and can improve cell permeability. precisepeg.comjenkemusa.com |

| Flexibility | Allows for conformational adjustments to facilitate ternary complex formation. nih.gov |

| Tunable Length | Enables optimization of the distance between the target protein and E3 ligase for maximal degradation efficiency. biochempeg.comnih.govsigmaaldrich.com |

Leveraging the Azide (B81097) Handle for Diversification and Library Synthesis in Degrader Discovery

The "azide" functional group in "Thalidomide-5'-O-PEG4-C2-azide" serves as a versatile chemical handle for the synthesis and diversification of PROTAC libraries. broadpharm.combroadpharm.commedchemexpress.com This is primarily achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

Efficient PROTAC Synthesis: Click chemistry provides a highly efficient and reliable method for conjugating the thalidomide-linker moiety to a wide variety of target-binding ligands that have been functionalized with an alkyne group. medchemexpress.com This modular approach accelerates the discovery of effective degraders. rsc.org

Library Generation: The azide handle facilitates the rapid parallel synthesis of large libraries of PROTACs with diverse linkers and target ligands. rsc.orgnih.gov This allows for the systematic exploration of the structure-activity relationship (SAR) and the identification of optimal degrader molecules for a given target. nih.gov The construction of IMiD-based azide libraries has been reported as a "kit" for PROTAC research, enabling the swift screening of potent degraders. rsc.orgresearchgate.net

Advanced Structure-Activity Relationship (SAR) Studies for Precise CRBN Engagement and Neosubstrate Selectivity

The glutarimide (B196013) moiety of thalidomide (B1683933) is primarily responsible for binding to CRBN, while the phthalimide (B116566) portion can be modified to influence neosubstrate recognition. researchgate.net Advanced SAR studies are crucial for optimizing both CRBN engagement and the selective degradation of the intended target protein over other potential "neosubstrates."

CRBN Binding: The binding of thalidomide analogs to CRBN has been extensively studied. researchgate.net The interaction is mediated by hydrogen bonds and van der Waals forces within a conserved binding pocket. nih.gov Modifications to the thalidomide scaffold can alter binding affinity, which in turn can impact the efficiency of ternary complex formation. acs.org

Neosubstrate Selectivity: A significant challenge in designing thalidomide-based PROTACs is avoiding the degradation of natural neosubstrates of CRBN when modulated by immunomodulatory drugs (IMiDs), such as Ikaros (IKZF1) and Aiolos (IKZF3). acs.org However, in some cases, the degradation of these neosubstrates can be therapeutically beneficial. acs.org SAR studies have shown that modifications at different positions on the phthalimide ring can modulate the selectivity for different neosubstrates. jst.go.jp For example, modifications at the C4 and C5 positions of the phthalimide ring have been explored to fine-tune the degradation profile of PROTACs. nih.gov

Computational Chemistry and De Novo Design Strategies for Identifying Novel CRBN Effectors and Modulating Substrate Specificity

Computational approaches are increasingly being employed to accelerate the design and optimization of PROTACs. nih.gov

Modeling Ternary Complexes: Computational tools like Rosetta have been used to model the structure of PROTAC-mediated ternary complexes. nih.gov These models can help to rationalize the effects of linker length and composition on degradation activity and selectivity. nih.govacs.org By predicting favorable and unfavorable interactions, computational models can guide the design of more effective PROTACs. nih.gov

De Novo Design: Researchers are also exploring the de novo design of novel CRBN effectors that are not based on the traditional thalidomide scaffold. nih.govnih.govresearchgate.net This approach aims to expand the chemical space of CRBN ligands and potentially identify molecules with novel substrate specificities. acs.orgnih.gov By studying the binding modes of thalidomide metabolites, key insights have been gained for designing new scaffolds that can still effectively recruit CRBN. nih.govnih.govresearchgate.net

Strategies for Modulating and Avoiding Undesirable Off-Target Degradation Pathways in Degrader Design

A key challenge in the development of PROTACs is ensuring the selective degradation of the target protein while minimizing off-target effects. nih.govacs.org

Targeted Delivery: One strategy to improve selectivity is to design PROTACs that are preferentially delivered to specific tissues or cell types. acs.orgacs.org This can be achieved by conjugating the PROTAC to a targeting moiety, such as an antibody or a folate group. nih.govacs.org

Conditional Activation: Another approach involves the use of "photocaged" or "photoswitchable" PROTACs. precisepeg.comnih.gov These molecules are inactive until they are exposed to light of a specific wavelength, allowing for spatiotemporal control over protein degradation and reducing the potential for systemic off-target effects. acs.orgacs.org

E3 Ligase Specificity: Exploring the use of tissue- or disease-specific E3 ligases is another promising strategy to minimize off-target degradation and improve the therapeutic window. acs.org

| Strategy | Approach | Goal |

| Targeted Delivery | Conjugation to antibodies or other cell-specific ligands. nih.govacs.org | Enhance accumulation in diseased tissues, reducing systemic exposure. acs.org |

| Conditional Activation | Incorporation of photocleavable or photoswitchable groups. precisepeg.comnih.gov | Achieve spatiotemporal control of protein degradation. acs.orgacs.org |

| E3 Ligase Selection | Utilizing E3 ligases with restricted tissue expression. acs.org | Limit degradation activity to specific cell types. |

Advanced Applications and Future Directions in Targeted Protein Degradation Research with Thalidomide Derived Ligands

Development of Next-Generation PROTACs and Molecular Glues Utilizing Thalidomide-5'-O-PEG4-C2-azide as a Versatile Building Block

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity, leading to the target's ubiquitination and subsequent degradation by the proteasome. researchgate.netcolab.ws The modular nature of PROTACs, which consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker, allows for systematic optimization. This compound represents a critical E3 ligase ligand-linker conjugate used in the synthesis of PROTACs and other degraders. nih.gov

This compound is a functionalized Cereblon ligand designed for PROTAC research and development. nih.gov It incorporates the thalidomide (B1683933) moiety, which binds to CRBN, attached to a polyethylene (B3416737) glycol (PEG) linker that terminates in a chemically reactive azide (B81097) group. colab.wsnih.gov The azide serves as a "click chemistry" handle, enabling efficient and specific conjugation to a target protein ligand that has a complementary alkyne group. nih.govwebsite-files.com This reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), is highly reliable and allows for the rapid assembly of diverse PROTAC libraries from a set of building blocks. nih.govwebsite-files.com

The versatility of this compound and similar building blocks accelerates the discovery of new degraders by simplifying their synthesis. ub.edu Researchers can systematically vary the target ligand, the linker length and composition, and the attachment point to fine-tune the properties of the resulting PROTAC, such as the stability and cooperativity of the ternary complex (E3 ligase-PROTAC-target protein). ub.edu

| Property | Description | Source(s) |

| Compound Name | This compound | youtube.com |

| Synonyms | Thalidomide-4'-O-PEG4-C2-azide | nih.gov |

| Function | Degrader building block for PROTAC synthesis | nih.govub.edu |

| Mechanism | Incorporates a Cereblon (E3 ligase) ligand with a PEG linker and a terminal azide group for conjugation. | colab.wsnih.govnih.gov |

| Key Reaction | The azide group facilitates "click chemistry" reactions (e.g., CuAAC, SPAAC) with alkyne-containing molecules. | nih.govwebsite-files.com |

Exploration of Novel Mechanisms of Induced Proximity Beyond PROTACs

While PROTACs represent the most developed class of proximity-inducing compounds, the fundamental principle of chemically induced proximity, pioneered by molecular glues like thalidomide, is inspiring the exploration of novel degradation mechanisms. researchgate.netcellgs.com Molecular glues are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a neosubstrate. cellgs.comresearchgate.net

Research is expanding beyond the classic heterobifunctional PROTAC and serendipitously discovered molecular glue paradigms. One area of exploration involves the rational design of monovalent degraders . These compounds are single, linker-less molecules that can either act as molecular glues or induce a conformational change in a target protein that exposes a degradation signal (degron), marking it for destruction. researchgate.net

Another emerging concept is the development of intramolecular bivalent glues . Scientists are designing molecules where modifications to the core thalidomide scaffold are intended to not only bind CRBN but also directly engage with a target protein, effectively acting as a single-molecule ternary complex inducer. Furthermore, researchers are exploring covalent mechanisms by designing thalidomide analogues with reactive groups that can form a permanent bond with a nearby residue on the E3 ligase, potentially altering its conformation and substrate recruitment profile in novel ways. nih.gov These next-generation concepts aim to create degraders with improved pharmacological properties, such as better cell permeability and the ability to cross the blood-brain barrier, which can be challenging for the larger PROTAC molecules. cellgs.com

Utility of Thalidomide-Derived Ligands as Chemical Probes for Deconvoluting E3 Ligase Biology and Substrate Recognition

Thalidomide-derived ligands are invaluable tools for chemical biology, enabling researchers to unravel the complex functions of E3 ligases, particularly Cereblon. nih.gov By using these compounds as chemical probes, scientists can investigate the molecular mechanisms of ligand binding and substrate recognition. researchgate.net

A significant breakthrough in understanding CRBN's natural function came from studies using thalidomide-based probes. researchgate.netnih.gov These investigations revealed that thalidomide and its analogues act as mimics of a natural degron: a C-terminal cyclic imide that can form on certain proteins. nih.gov This discovery explained the high affinity of these drugs for CRBN and provided a basis for identifying its endogenous substrates. nih.gov

To further explore these interactions, researchers have developed specialized probes. For example, photoaffinity labeling probes , such as photolenalidomide, have been synthesized. researchgate.net These probes carry a light-activated chemical group that, upon UV exposure, covalently binds to nearby amino acids, allowing scientists to map the precise binding site on CRBN and identify proteins that are recruited to the complex. researchgate.net This chemical proteomics approach is crucial for validating targets and understanding how different ligands alter the substrate specificity of the E3 ligase. researchgate.net

| Chemical Probe Type | Application | Key Findings | Source(s) |

| Thalidomide Analogues | Probing CRBN substrate recognition | Revealed that thalidomide mimics endogenous C-terminal cyclic imide degrons. | nih.gov |

| Photoaffinity Probes (e.g., Photolenalidomide) | Mapping ligand binding sites and identifying neosubstrates | Enabled precise mapping of the drug-binding pocket on CRBN and discovery of recruited proteins through chemical proteomics. | researchgate.net |

| Proximity-Biotinylation Probes (e.g., AirID-CRBN) | Identifying drug-induced neo-substrates in living cells | Allows for the specific and selective detection of proteins that interact with CRBN in the presence of a molecular glue. | colab.ws |

High-Throughput Screening Methodologies and Chemical Library Synthesis for Accelerated Degrader Discovery

The modularity of degraders, especially PROTACs, makes them highly amenable to high-throughput discovery strategies. The development of versatile building blocks like this compound is a cornerstone of these efforts, enabling the rapid synthesis of large chemical libraries for screening. ub.edunih.gov

One innovative approach is the "direct-to-biology" (D2B) platform, which integrates automated, nanoscale synthesis with immediate phenotypic screening. cellgs.com In this system, hundreds of unique degrader molecules, such as pomalidomide-based molecular glues, can be synthesized in minute quantities and directly tested in cell-based assays for anti-cancer activity or specific protein degradation. cellgs.com This method dramatically shortens the discovery cycle by bypassing the traditional, slower process of large-scale synthesis and purification for every candidate molecule. cellgs.com

Solid-phase synthesis has also been adapted for creating thalidomide-based PROTAC libraries. By anchoring the thalidomide-linker portion to a resin, different target-binding ligands can be easily attached in a stepwise fashion, facilitating the creation of a diverse set of PROTACs for screening. These high-throughput chemical synthesis and screening methodologies are essential for exploring the vast chemical space of potential degraders and for systematically investigating structure-activity relationships to identify candidates with optimal potency and selectivity. cellgs.comnih.gov

Future Perspectives on Expanding the Therapeutic Landscape through Rationally Designed CRBN Modulators

The future of targeted protein degradation lies in the rational design of novel CRBN modulators that can overcome the limitations of current thalidomide-based agents and expand their therapeutic use. While thalidomide and its direct analogues have been highly successful, their development was largely serendipitous. ub.edu The next generation of degraders is being engineered based on a deep structural and mechanistic understanding of the CRBN-ligand-neosubstrate ternary complex. nih.gov

A key goal is to expand the range of "degradable" proteins. nih.gov Structural biology has revealed that many CRBN neosubstrates contain a specific structural motif, often a β-hairpin loop, that is recognized by the drug-bound E3 ligase. By designing novel molecular glues or PROTACs that can recognize different protein motifs, it may be possible to target proteins previously considered "undruggable." nih.gov Researchers are also working to design CRBN modulators with greater selectivity to minimize off-target effects and avoid the degradation of proteins associated with adverse effects.

The therapeutic applications of CRBN modulators are also expected to expand beyond oncology. There is growing interest in developing degraders for neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, by targeting the specific proteins that aggregate in these conditions. Additionally, the immunomodulatory properties of these compounds are being explored for the treatment of autoimmune and inflammatory diseases. As the rational design of Cereblon E3 ligase modulators (CELMoDs) and PROTACs continues to advance, these powerful therapeutic modalities hold the promise of addressing a wide array of unmet medical needs.

Q & A

Q. What are the key synthetic pathways for preparing Thalidomide-5'-O-PEG4-C2-azide?

The synthesis typically involves sequential modifications of the thalidomide core:

- Step 1: Introduce the PEG4 linker at the 5'-O position of thalidomide via esterification or etherification reactions, ensuring regioselectivity .

- Step 2: Functionalize the terminal end of the PEG4 chain with a C2 spacer, often using carbodiimide coupling (e.g., EDC/NHS) to attach an azide group .

- Step 3: Purify intermediates via reverse-phase HPLC or size-exclusion chromatography to remove unreacted reagents and byproducts .

Critical parameters include reaction temperature (<40°C to prevent PEG degradation) and anhydrous conditions for azide incorporation .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy: Confirm PEG4 linker attachment (δ 3.5–3.7 ppm for PEG protons) and azide incorporation (no proton signal for N3) .

- HPLC-MS: Verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion at ~600–650 Da) .

- FT-IR: Identify azide stretching vibrations (~2100 cm⁻¹) .

- Elemental Analysis: Validate C/H/N ratios against theoretical values .

Advanced Research Questions

Q. How can this compound be optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in bioconjugation?

- Catalyst Optimization: Use Cu(I)Br with TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance reaction kinetics and reduce copper-induced toxicity .

- Solvent Selection: Employ DMSO/water mixtures (1:1 v/v) to balance solubility of PEGylated compounds and biomolecules .

- Reaction Monitoring: Track triazole formation via UV-Vis (λ = 280 nm) or LC-MS to ensure >90% conversion .

- Post-Reaction Purification: Remove copper residues using Chelex 100 resin or dialysis .

Q. What design considerations are critical when incorporating this compound into PROTACs for targeted protein degradation?

- Linker Length/Flexibility: The PEG4-C2 spacer balances steric accessibility for E3 ligase (cereblon) engagement and proteasome recruitment .

- Solubility: PEG4 improves aqueous solubility, but excessive PEGylation may reduce cell permeability—optimize using logP calculations (target −1 to +1) .

- Functional Group Compatibility: Ensure azide reactivity is preserved during PROTAC assembly (e.g., avoid reducing environments) .

- Validation: Confirm ternary complex formation (target protein-PROTAC-cereblon) via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .

Q. How should researchers address stability contradictions in this compound under varying storage conditions?

- Temperature Sensitivity: Store at −20°C in anhydrous DMSO to prevent PEG hydrolysis; avoid freeze-thaw cycles .

- Light Sensitivity: Protect from UV exposure to prevent azide decomposition (use amber vials) .

- Contradictory Solubility Data: Pre-screen solvents (e.g., DMF, acetonitrile) via dynamic light scattering (DLS) to identify aggregation-prone conditions .

- Long-Term Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.